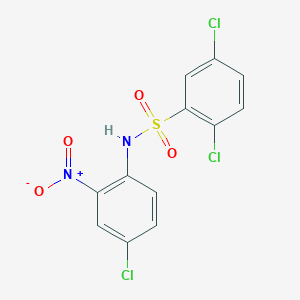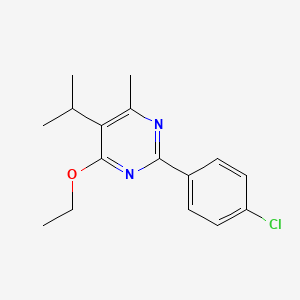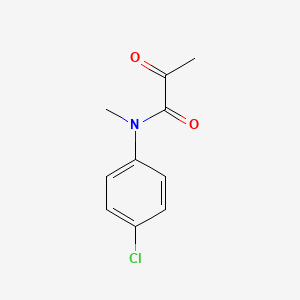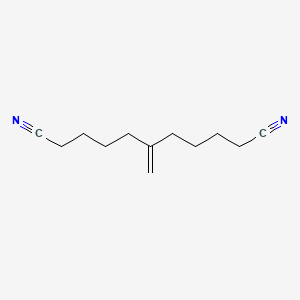
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with chlorine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one typically involves the chlorination of 1-methylpyrrolidin-2-one The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully monitored to maintain the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted pyrrolidinones.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, which can have different functional groups depending on the reagents and conditions used.
Applications De Recherche Scientifique
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The chlorine atoms and the pyrrolidinone ring play crucial roles in these interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-1-methylpyrrolidin-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-Chloro-1-methylpyrrolidin-2-one: Similar structure but with chlorine at a different position, affecting its chemical properties.
1-Methylpyrrolidin-2-one: The parent compound without any chlorine substitution, used as a solvent and intermediate in organic synthesis.
Propriétés
Numéro CAS |
61213-11-4 |
|---|---|
Formule moléculaire |
C6H9Cl2NO |
Poids moléculaire |
182.04 g/mol |
Nom IUPAC |
3-chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9Cl2NO/c1-9-3-4(2-7)5(8)6(9)10/h4-5H,2-3H2,1H3 |
Clé InChI |
QITPMQYBHLZNOS-UHFFFAOYSA-N |
SMILES canonique |
CN1CC(C(C1=O)Cl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(E)-(3-Nitrophenyl)diazenyl]aniline](/img/structure/B14589843.png)




![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
![4-{[4-(2-Methoxyphenoxy)anilino]methylidene}-2,6-dinitrocyclohexa-2,5-dien-1-one](/img/structure/B14589864.png)

![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)




![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14589904.png)
